7-Bromo-4-chloroquinoline-3-carbonitrile 7-Bromo-4-chloroquinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 364793-57-7
VCID: VC21087273
InChI: InChI=1S/C10H4BrClN2/c11-7-1-2-8-9(3-7)14-5-6(4-13)10(8)12/h1-3,5H
SMILES: C1=CC2=C(C(=CN=C2C=C1Br)C#N)Cl
Molecular Formula: C10H4BrClN2
Molecular Weight: 267.51 g/mol

7-Bromo-4-chloroquinoline-3-carbonitrile

CAS No.: 364793-57-7

Cat. No.: VC21087273

Molecular Formula: C10H4BrClN2

Molecular Weight: 267.51 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-4-chloroquinoline-3-carbonitrile - 364793-57-7

Specification

CAS No. 364793-57-7
Molecular Formula C10H4BrClN2
Molecular Weight 267.51 g/mol
IUPAC Name 7-bromo-4-chloroquinoline-3-carbonitrile
Standard InChI InChI=1S/C10H4BrClN2/c11-7-1-2-8-9(3-7)14-5-6(4-13)10(8)12/h1-3,5H
Standard InChI Key SIBDBTCUQDTNQN-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=CN=C2C=C1Br)C#N)Cl
Canonical SMILES C1=CC2=C(C(=CN=C2C=C1Br)C#N)Cl

Introduction

Chemical Identity and Structure

7-Bromo-4-chloroquinoline-3-carbonitrile is a quinoline derivative characterized by specific functional group substitutions at three positions on the quinoline scaffold. The compound has the following identifiers and structural characteristics:

ParameterInformation
CAS Number364793-57-7
Molecular FormulaC₁₀H₄BrClN₂
Molecular Weight267.51 g/mol
MDL NumberMFCD09261320
IUPAC Name7-bromo-4-chloroquinoline-3-carbonitrile
InChIInChI=1S/C10H4BrClN2/c11-7-1-2-8-9(3-7)14-5-6(4-13)10(8)12/h1-3,5H
InChIKeySIBDBTCUQDTNQN-UHFFFAOYSA-N
SMILESC1=CC2=C(C(=CN=C2C=C1Br)C#N)Cl

The structure features a quinoline core (a bicyclic system consisting of a benzene ring fused with a pyridine ring) with three key substituents: a bromine atom at position 7, a chlorine atom at position 4, and a nitrile (cyano) group at position 3 .

Physical and Chemical Properties

The physical and chemical properties of 7-Bromo-4-chloroquinoline-3-carbonitrile are crucial for understanding its behavior in various chemical reactions and biological systems. The following table summarizes these properties:

PropertyValueNote
Physical FormSolidAt standard conditions
Boiling Point401.9±40.0°C at 760 mmHgPredicted value
Density1.76±0.1 g/cm³Predicted value
pKa-1.27±0.38Predicted value
SolubilityLimited information availableSpecific solvent compatibility not widely documented
Melting PointNot specified in available literature-
AppearanceNot specified in available literature-

The compound's high boiling point suggests strong intermolecular forces, likely due to the presence of halogens (bromine and chlorine) and the nitrile group, which can participate in dipole-dipole interactions .

RequirementSpecification
Storage Temperature2-8°C (refrigerated)
AtmosphereUnder inert gas (nitrogen or argon)
Signal WordWarning
PictogramsExclamation Mark/Irritant (GHS07)
Stability ConsiderationsAvoid repeated freezing and thawing; store prepared solutions in separate packages

For long-term storage of stock solutions, the following guidelines are recommended:

  • At -80°C: Use within 6 months

  • At -20°C: Use within 1 month

To enhance solubility during preparation, heating the tube to 37°C followed by ultrasonic bath treatment is recommended .

Hazard StatementCodeDescription
Skin corrosion/irritationH315Causes skin irritation
Serious eye damage/eye irritationH319Causes serious eye irritation
Specific target organ toxicity, single exposureH335May cause respiratory irritation
Acute toxicity, oralH302Harmful if swallowed

Precautionary Statements

CodePrecautionary Statement
P280Wear protective gloves/protective clothing/eye protection/face protection
P302+P352IF ON SKIN: Wash with plenty of soap and water
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P332+P313IF SKIN irritation occurs: Get medical advice/attention
P337+P313IF eye irritation persists: Get medical advice/attention
P261Avoid breathing dust/fume/gas/mist/vapors/spray

These safety classifications indicate that the compound is an irritant requiring standard laboratory safety protocols during handling .

Solution Preparation and Concentration

For research applications, precise solution preparation is critical. The following table provides guidance for preparing stock solutions of various concentrations:

Desired ConcentrationVolume needed for 1 mgVolume needed for 5 mgVolume needed for 10 mg
1 mM3.7382 mL18.6909 mL37.3818 mL
5 mM0.7476 mL3.7382 mL7.4764 mL
10 mM0.3738 mL1.8691 mL3.7382 mL

When preparing solutions, it is recommended to select appropriate solvents based on the compound's solubility profile and the specific experimental requirements .

Applications in Medicinal Chemistry and Synthesis

As a Synthetic Intermediate

7-Bromo-4-chloroquinoline-3-carbonitrile serves primarily as an intermediate in organic synthesis, particularly in the development of:

  • Quinoline derivatives with pharmaceutical relevance

  • Naphthyridine derivatives with potential biological activity

The functional groups present in this molecule make it particularly valuable in synthetic pathways:

  • The nitrile (cyano) group at position 3 can undergo various transformations including hydrolysis, reduction, and nucleophilic addition

  • The chlorine at position 4 provides a reactive site for nucleophilic aromatic substitution

  • The bromine at position 7 enables cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings)

Biological and Medicinal Applications

While specific research focused directly on 7-Bromo-4-chloroquinoline-3-carbonitrile is limited in the available literature, the compound is significant as a reagent in the synthesis of compounds with documented biological activities:

Application AreaRelevance
Antitumor ResearchActs as a reagent for synthesizing quinoline and naphthyridine derivatives with potential antitumor activity
Pharmaceutical DevelopmentServes as a building block for more complex bioactive molecules

The quinoline scaffold itself is a privileged structure in medicinal chemistry, found in numerous drugs including antimalarials (chloroquine, primaquine), antibacterials, antivirals, and anticancer agents .

Research Context and Related Chemistry

While the search results contain limited information about specific research involving 7-Bromo-4-chloroquinoline-3-carbonitrile itself, the broader context of quinoline chemistry offers insights into its potential significance.

Quinoline derivatives have been extensively studied for various biological activities:

  • Anticancer: Multiple quinoline derivatives have demonstrated cytotoxicity against various cancer cell lines through mechanisms including DNA intercalation, enzyme inhibition, and disruption of cellular signaling pathways

  • Antimicrobial: Quinoline-based compounds have shown activity against bacterial and fungal pathogens, often through inhibition of DNA gyrase or disruption of membrane integrity

  • Antiviral: Certain quinoline derivatives have exhibited activity against viral pathogens including influenza viruses

The specific substitution pattern in 7-Bromo-4-chloroquinoline-3-carbonitrile, with its electron-withdrawing groups, potentially influences both its chemical reactivity and biological interactions.

Citations Chemical Book India. (2022). 7-bromo-4-chloro-quinoline-3-carbonitrile. Retrieved from https://www.chemicalbook.in/product/7-bromo-4-chloro-quinoline-3-carbonitrile-21119004 GlpBio. (2023). 7-Bromo-4-chloroquinoline-3-carbonitrile. Retrieved from https://www.glpbio.com/sp/gf18314.html PubChem. (2025). 7-Bromo-4-chloro-3-nitroquinoline. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/7-Bromo-4-chloro-3-nitroquinoline PMC. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinoline Derivatives. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC7571046/ Vulcanchem. (2023). 7-Bromo-4-chloroquinoline-3-carbonitrile (364793-57-7) for sale. Retrieved from https://www.vulcanchem.com/product/vc21087273 Sigma-Aldrich. (2024). 7-Bromo-4-chloroquinoline-3-carbonitrile. Retrieved from https://www.sigmaaldrich.com/AR/en/product/chemscenellc/ciah98abf2b1?context=bbe GlpBio. (2023). 7-Bromo-4-chloroquinoline-3-carbonitrile. Retrieved from https://www.glpbio.com/kr/gf18314.html Calpaclab. (n.d.). 7-Bromo-4-chloro-quinoline-3-carbonitrile, 10 mg. Retrieved from https://www.calpaclab.com/7-bromo-4-chloro-quinoline-3-carbonitrile-10-mg/ala-b336372-10mg BLD Pharm. (2024). 364793-57-7|7-Bromo-4-chloroquinoline-3-carbonitrile. Retrieved from https://www.bldpharm.com/products/364793-57-7.html

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